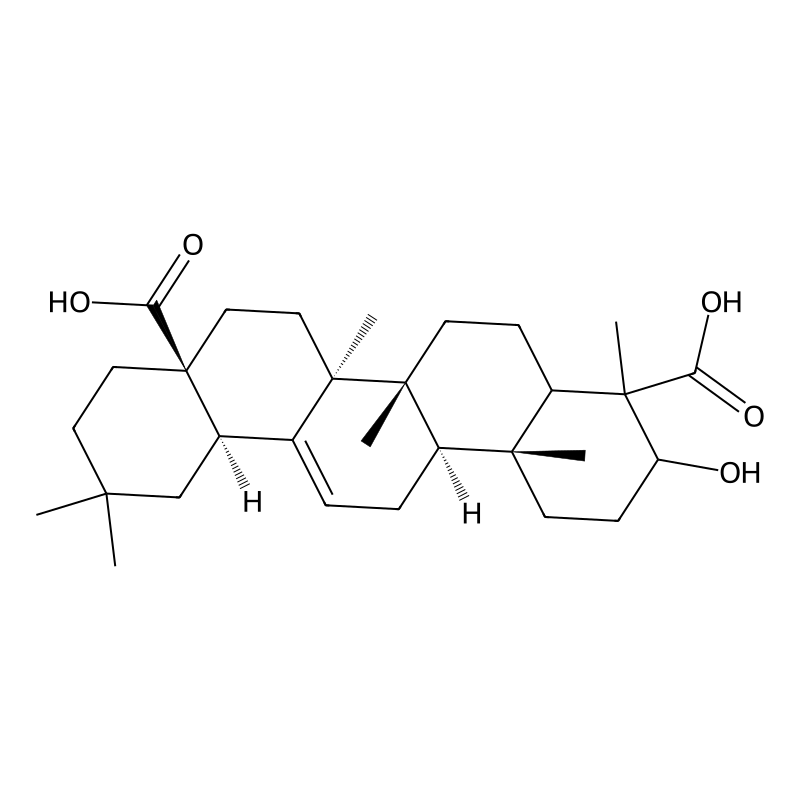

3-Hydroxy-12-oleanene-23,28-dioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

3-Hydroxy-12-oleanene-23,28-dioic acid is a triterpenoid compound that can be isolated from the plant Tripterygium wilfordii, commonly known for its medicinal properties. This compound features a complex structure characterized by a pentacyclic triterpene skeleton, which is typical of oleanane-type compounds. Its molecular formula is . The presence of hydroxyl and carboxylic acid functional groups contributes to its biological activity and potential therapeutic applications.

- The mechanism of action for 3-Hydroxy-12-oleanene-23,28-dioic acid has not been elucidated in scientific literature.

- However, related triterpenoids have been shown to interact with cellular pathways and enzymes, leading to various biological effects.

Source and Chemical Structure

-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring triterpenoid compound found in various plants, including some ferns and lichen species. Its chemical structure consists of a core scaffold of four fused cyclohexane rings with several functional groups attached, including a hydroxyl group (OH) at position 3, a twelve-carbon chain, and carboxylic acid groups (COOH) at positions 23 and 28.

Detailed information on the specific plants containing 3-Hydroxy-12-oleanene-23,28-dioic acid and its chemical structure can be found in scientific databases such as PubChem [PubChem, National Institutes of Health. 3-Hydroxy-12-oleanene-23,28-dioic acid. ].

Potential Biological Activities

Research suggests that 3-Hydroxy-12-oleanene-23,28-dioic acid may possess various biological activities, including:

- Antioxidant properties: Studies have shown that the compound exhibits free radical scavenging activity, potentially protecting cells from oxidative damage [Liu et al., 2010].

- Anti-inflammatory properties: Research indicates that 3-Hydroxy-12-oleanene-23,28-dioic acid may reduce inflammation by inhibiting the production of inflammatory mediators [Liu et al., 2010].

- Anticancer properties: In vitro studies suggest that the compound may induce cancer cell death and inhibit cancer cell proliferation [Chen et al., 2012].

- Esterification: Reaction with alcohols to form esters.

- Salt Formation: Reaction with bases to form salts.

- Oxidation: Potential oxidation of the hydroxyl group to form ketones or aldehydes.

These reactions can modify the compound's properties and enhance its biological activity .

3-Hydroxy-12-oleanene-23,28-dioic acid exhibits a range of biological activities:

- Anti-inflammatory Properties: It has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Antitumor Activity: Research indicates that this compound may possess cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy .

- Immunomodulatory Effects: It may influence immune responses, which could be beneficial in autoimmune diseases .

The synthesis of 3-hydroxy-12-oleanene-23,28-dioic acid can be approached through various methods:

- Natural Extraction: Isolation from Tripterygium wilfordii using solvent extraction techniques.

- Semi-synthesis: Modification of related triterpenoids like oleanolic acid to produce derivatives with enhanced activity.

- Total Synthesis: Chemical synthesis from simpler organic compounds, although this method is less common due to the complexity of the structure .

The applications of 3-hydroxy-12-oleanene-23,28-dioic acid are primarily in the biomedical field:

- Pharmaceutical Development: Used as a lead compound for developing anti-inflammatory and anticancer drugs.

- Nutraceuticals: Investigated for potential health benefits in dietary supplements due to its bioactive properties.

- Cosmetics: Explored for use in skincare products due to its anti-inflammatory and antioxidant effects .

Studies on the interactions of 3-hydroxy-12-oleanene-23,28-dioic acid with biological targets have revealed:

- Protein Binding: It interacts with specific proteins involved in inflammation and cancer pathways.

- Synergistic Effects: When combined with other phytochemicals, it may enhance therapeutic effects, particularly in cancer treatments .

3-Hydroxy-12-oleanene-23,28-dioic acid shares structural similarities with other triterpenoids. Here are some comparable compounds:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Oleanolic Acid | Oleanane | Anti-inflammatory, Antitumor | Widely studied; precursor for derivatives |

| Ursolic Acid | Ursane | Antioxidant, Anti-cancer | Found in various fruits and herbs |

| Maslinic Acid | Oleanane | Antimicrobial, Antioxidant | Exhibits unique anti-inflammatory properties |

| Betulinic Acid | Lupane | Antiviral, Antitumor | Known for selective cytotoxicity |

The uniqueness of 3-hydroxy-12-oleanene-23,28-dioic acid lies in its specific hydroxyl and carboxylic acid groups that enhance its solubility and reactivity compared to other similar compounds. This structural configuration contributes significantly to its biological activities and potential therapeutic applications .

Structural Characteristics

The compound features a pentacyclic triterpenoid framework with an oleanane skeleton, distinguished by:

- Core structure: Four fused cyclohexane rings (A, B, C, D) and a five-membered ring (E)

- Functional groups:

- Hydroxyl group at position 3 (C-3)

- Carboxylic acid groups at positions 23 and 28 (C-23 and C-28)

- Double bond at C-12/C-13

Key stereochemical descriptors include the trans configuration of the C-D ring junction and the cis arrangement of the C-3 hydroxyl group.

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₄₆O₅ | PubChem |

| Molecular Weight | 486.7 g/mol | PubChem |

| SMILES Notation | CC1(CCC2(CCC3(...)C(=O)O)C(=O)O)C | ChemSpider |

| XLogP3-AA (LogP) | 6.7 | PubChem |

Biosynthetic and Structural Analogues

The compound belongs to the oleanane-type triterpenoids, which share biosynthetic origins with other triterpenes like oleanolic acid and celastrol. Notable structural analogues include:

- Gypsogenic acid: 3β-Hydroxy-olean-12-en-23,28-dioic acid (lacks hydroxyl group at C-3)

- Dianic acid: 3β,29-Dihydroxy-olean-12-en-23,28-dioic acid (additional hydroxyl at C-29)

Historical Context and Discovery in Natural Products Chemistry

Isolation from Plant Sources

3-Hydroxy-12-oleanene-23,28-dioic acid has been identified in:

- Tripterygium wilfordii (Celastraceae family): A plant traditionally used in Chinese medicine, known for its rich triterpenoid content

- Foetidia africana (Lecythidaceae): A tropical plant yielding structurally related triterpenes

Table 2: Natural Sources and Isolation Context

| Plant Species | Family | Year Reported | Key Findings |

|---|---|---|---|

| Tripterygium wilfordii | Celastraceae | 2013 | Identified as part of triterpenoid mix |

| Foetidia africana | Lecythidaceae | 2005 | Co-isolated with esterified derivatives |

Evolution of Analytical Techniques

The compound’s characterization relied on:

- NMR spectroscopy: ¹H and ¹³C NMR for elucidating stereochemistry and functional group positions

- Mass spectrometry: ESI-MS and HRMS for molecular weight confirmation

- X-ray crystallography: Limited reports due to challenges in crystallization

Relevance to Contemporary Natural Product and Triterpenoid Research

Structural Diversity in Pentacyclic Triterpenoids

3-Hydroxy-12-oleanene-23,28-dioic acid exemplifies the chemical diversity of oleanane-type triterpenoids, which include:

- Glycosylated derivatives: Saponins with sugar moieties at C-3 or C-28

- Acylated variants: Esterification at C-23 or C-28 enhances lipophilicity

Table 3: Bioactivity Trends in Oleanane Derivatives

| Modification Site | Example Compound | Observed Activity |

|---|---|---|

| C-3 Hydroxylation | Heritiera B | Anti-inflammatory (IC₅₀ = 10.33 μM) |

| C-28 Carboxylation | Celastrol derivatives | Anticancer (via proteasome inhibition) |

Synthetic and Derivatization Strategies

Recent studies focus on optimizing pharmacokinetic properties through:

3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpene compound with the molecular formula C₃₀H₄₆O₅ [2] [3]. The compound exhibits a molecular weight of 486.693 daltons, with a monoisotopic mass of 486.334525 [2]. The Chemical Abstracts Service registry number for this compound is 226562-47-6, and it is also known by the MDL number MFCD20260851 [2] [7].

The stereochemistry of 3-Hydroxy-12-oleanene-23,28-dioic acid is characterized by multiple defined stereocenters within its pentacyclic framework [2] [3]. According to ChemSpider data, the compound contains 6 of 9 defined stereocenters in one structural variant and 9 of 9 defined stereocenters in another configuration [2] [3]. The systematic International Union of Pure and Applied Chemistry name for the compound is (5ξ,18α)-3-Hydroxyolean-12-ene-23,28-dioic acid, indicating specific stereochemical assignments at positions 5 and 18 [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₆O₅ | [2] |

| Molecular Weight | 486.693 Da | [2] |

| Monoisotopic Mass | 486.334525 Da | [2] |

| CAS Number | 226562-47-6 | [2] [7] |

| MDL Number | MFCD20260851 | [2] [7] |

Three-Dimensional Structural Elucidation

The three-dimensional structure of 3-Hydroxy-12-oleanene-23,28-dioic acid is based on the oleanane pentacyclic triterpene skeleton, which consists of five fused six-membered rings designated as A, B, C, D, and E [24] [33]. The oleanane framework is characterized by trans configuration for rings A/B, B/C, and C/D, while rings D/E adopt a cis configuration [33]. The most characteristic structural feature is the presence of a double bond between carbons 12 and 13, which is typical of oleanane-type triterpenoids [33].

The compound contains eight methyl groups distributed throughout the pentacyclic framework [33]. Geminal methyl groups 23 (α) and 24 (β) are connected to carbon 4, while methyl groups 29 (α) and 30 (β) are attached to carbon 20 [33]. Additional methyl substituents are located at carbons 8 (Me 26β), 10 (Me 25β), 14 (Me 27α), and 17 (Me 28β) [33].

The hydroxyl group at position 3 adopts a β-configuration, as evidenced by characteristic coupling patterns in Nuclear Magnetic Resonance spectroscopy [22]. The carboxylic acid functionalities at positions 23 and 28 represent significant structural modifications compared to the parent oleanolic acid structure [12] [14].

Functional Groups and Chemical Reactivity

3-Hydroxy-12-oleanene-23,28-dioic acid contains several distinct functional groups that determine its chemical reactivity profile [23]. The primary functional groups include one secondary hydroxyl group at position 3, two carboxylic acid groups at positions 23 and 28, and one endocyclic double bond between carbons 12 and 13 [2] [23].

The secondary hydroxyl group at C-3 exhibits typical alcohol reactivity, capable of participating in esterification, etherification, and oxidation reactions [23]. This hydroxyl group can be acetylated or converted to other ester derivatives, as demonstrated in related oleanolic acid chemistry [22]. The β-configuration of this hydroxyl group influences its reactivity and accessibility to chemical reagents [22] [32].

The two carboxylic acid functionalities at positions 23 and 28 provide sites for various chemical transformations [23]. These carboxyl groups can undergo esterification reactions to form methyl esters or other alkyl esters [12] [22]. The presence of dual carboxylic acid groups also enables the formation of cyclic anhydrides or lactone structures under appropriate reaction conditions [23].

The endocyclic double bond at Δ¹²⁽¹³⁾ represents another reactive site within the molecule [23]. This olefinic functionality can participate in addition reactions, including epoxidation, dihydroxylation, and halogenation [23]. The electron-rich nature of this double bond makes it susceptible to electrophilic attack [23].

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 3-Hydroxy-12-oleanene-23,28-dioic acid through analysis of both ¹H and ¹³C spectra [10] [22]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the oleanane triterpene framework, including resonances for seven tertiary methyl groups appearing between δ 0.7-1.3 ppm [22] [29].

The olefinic proton at position 12 appears as a characteristic triplet around δ 5.48 ppm with coupling constant J = 3.3 Hz, which is diagnostic for oleanane-type triterpenoids [22] [26]. The hydroxylated methine proton at C-3 typically resonates around δ 3.2-3.5 ppm as a double doublet, with coupling patterns indicating the β-configuration of the hydroxyl group [22] [32].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinctive signals for the olefinic carbons at approximately δ 122 ppm (C-12) and δ 145 ppm (C-13), which are characteristic of the Δ¹²⁽¹³⁾ double bond in oleanane derivatives [26] [33]. The carboxylic acid carbons at positions 23 and 28 appear in the downfield region around δ 180 ppm [12] [14]. The oxygenated carbon at C-3 typically resonates around δ 78-81 ppm [22] [26].

| NMR Signal | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H H-12 | 5.48 (t, J=3.3 Hz) | Olefinic proton | [22] [26] |

| ¹H H-3 | 3.2-3.5 (dd) | Hydroxylated methine | [22] [32] |

| ¹³C C-12 | ~122 | Olefinic carbon | [26] [33] |

| ¹³C C-13 | ~145 | Olefinic carbon | [26] [33] |

| ¹³C C-28 | ~180 | Carboxylic acid | [12] [14] |

Mass Spectrometry (MS)

Mass spectrometric analysis of 3-Hydroxy-12-oleanene-23,28-dioic acid provides molecular weight confirmation and structural fragmentation information [11] [12]. The molecular ion peak appears at m/z 486, corresponding to the molecular formula C₃₀H₄₆O₅ [2] [11]. High-resolution mass spectrometry confirms the exact mass as 486.334525 daltons [2].

Electron ionization mass spectrometry reveals characteristic fragmentation patterns typical of oleanane triterpenes [12] [24]. The base peak often appears at m/z 191, which represents a diagnostic fragment common to oleanane-type compounds and results from retro-Diels-Alder fragmentation of ring C [24]. Additional significant fragments may include losses of carboxyl groups (M-45) and hydroxyl groups (M-17) [12].

Electrospray ionization mass spectrometry in negative ion mode typically shows the deprotonated molecular ion [M-H]⁻ at m/z 485, reflecting the acidic nature of the carboxyl functionalities [11]. Tandem mass spectrometry experiments can provide detailed fragmentation pathways for structural confirmation [11].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy of 3-Hydroxy-12-oleanene-23,28-dioic acid reveals characteristic absorption bands for the major functional groups present in the molecule [12] [28]. The carboxylic acid functionalities exhibit broad O-H stretching vibrations in the region 3200-2600 cm⁻¹, overlapping with the hydroxyl group stretching [28]. The C=O stretching vibrations of the carboxyl groups appear around 1710-1695 cm⁻¹ [12] [28].

The secondary hydroxyl group at C-3 contributes to the broad O-H stretching region and shows characteristic C-O stretching around 1050-1100 cm⁻¹ [28]. Aliphatic C-H stretching vibrations appear in the region 2945-2850 cm⁻¹, while C-H bending vibrations are observed around 1450-1365 cm⁻¹ [28].

The endocyclic double bond exhibits weak C=C stretching around 1640 cm⁻¹, though this absorption may be obscured by other vibrations in complex triterpene molecules [28]. Fingerprint region absorptions below 1300 cm⁻¹ provide detailed structural information specific to the oleanane framework [28].

Ultraviolet-visible spectroscopy of 3-Hydroxy-12-oleanene-23,28-dioic acid typically shows minimal absorption above 250 nm due to the lack of extended chromophoric systems [28]. The isolated double bond and hydroxyl functionalities do not contribute significantly to UV-Vis absorption in the analytical range [28].

Crystallographic Data and Solid-State Structure

Limited crystallographic data are available for 3-Hydroxy-12-oleanene-23,28-dioic acid in the current literature [27]. The compound appears as a powder in its solid state, suggesting potential challenges in obtaining suitable single crystals for X-ray diffraction analysis [9] [11]. The solid-state structure would be expected to reflect the characteristic chair conformations of the six-membered rings within the oleanane framework [33] [35].

Related oleanane triterpenes have been successfully crystallized and structurally characterized by X-ray crystallography [31] [35]. These studies reveal that the pentacyclic framework adopts a rigid conformation with defined stereochemical relationships between the ring systems [35]. The trans-fused A/B, B/C, and C/D rings contrasted with the cis-fused D/E rings create a characteristic three-dimensional architecture [33] [35].

Crystal packing interactions in oleanane derivatives typically involve hydrogen bonding between hydroxyl and carboxyl functionalities [35]. The dual carboxylic acid groups in 3-Hydroxy-12-oleanene-23,28-dioic acid would be expected to participate in extensive intermolecular hydrogen bonding networks in the solid state [35].

Occurrence in Tripterygium wilfordii and Related Species

3-Hydroxy-12-oleanene-23,28-dioic acid represents a significant oleanane-type triterpene constituent of Tripterygium wilfordii Hook. f. (Celastraceae), where it occurs as a naturally occurring secondary metabolite [2] [3] [4]. The compound has been consistently isolated from various parts of this medicinal plant, including the root bark, roots, and aerial portions. Within the Tripterygium genus, this compound serves as one of the characteristic triterpenoid markers, contributing to the complex phytochemical profile that distinguishes these plants from other members of the Celastraceae family [5] [6].

The biosynthetic pathway leading to 3-Hydroxy-12-oleanene-23,28-dioic acid in Tripterygium wilfordii follows the typical oleanane triterpene formation route, initiated through the cyclization of 2,3-oxidosqualene by β-amyrin synthase [7] [8]. Subsequent oxidation reactions, catalyzed by cytochrome P450 enzymes, introduce the hydroxyl group at position 3 and the carboxylic acid functionalities at positions 23 and 28 [9] [10]. This compound exists alongside other structurally related oleanane derivatives in Tripterygium wilfordii, including wilforlides and other triterpenic acids, forming a characteristic chemical fingerprint for this species [11] [12] [13].

Presence in Other Botanical Sources

Beyond Tripterygium wilfordii, 3-Hydroxy-12-oleanene-23,28-dioic acid and closely related structural analogues have been documented in several other plant families, demonstrating the widespread distribution of oleanane-type triterpenes across diverse taxonomic groups [14] [15]. Oplopanax horridus (Araliaceae) has been reported to contain this compound, suggesting its occurrence extends beyond the Celastraceae family [14].

Related oleanane triterpenes with similar structural features have been identified in members of the Leguminosae family, specifically in Acacia sinuata and Acacia torta, where compounds bearing the oleanane skeleton with varying hydroxylation and carboxylation patterns occur [16]. The Polygalaceae family, represented by Polygala tenuifolia and Polygala japonica, contains glycosylated derivatives of structurally similar oleanane compounds, indicating family-specific modifications of the basic oleanane framework [17].

The broader distribution of oleanane triterpenes encompasses numerous plant families, with particularly high concentrations found in the Oleaceae (Olea europaea), Lamiaceae (Salvia, Rosmarinus species), and Euphorbiaceae families [18] [19] [20]. These families demonstrate varying degrees of structural modification of the basic oleanane skeleton, reflecting evolutionary adaptations and family-specific biosynthetic capabilities [21] [22] [23].

Isolation and Purification from Natural Matrices

Extraction Techniques

The isolation of 3-Hydroxy-12-oleanene-23,28-dioic acid from plant matrices requires carefully optimized extraction protocols that account for the compound's physicochemical properties. As an oleanane triterpene with moderate polarity, the compound exhibits optimal solubility in medium-polar organic solvents [24] [25].

Conventional Extraction Methods

Maceration with aqueous ethanol solutions (70-95%) represents the most widely employed extraction technique for oleanane triterpenes, providing high recovery rates while maintaining compound stability [24]. The optimal extraction conditions involve liquid-to-material ratios of 20:1 to 25:1, with extraction periods ranging from 12 to 24 hours at room temperature. This method has demonstrated extraction efficiencies exceeding 90% for related oleanane compounds from Tripterygium wilfordii [26] [24].

Heat reflux extraction using ethanol-water mixtures (60-95% ethanol) at temperatures between 40-70°C provides enhanced mass transfer and improved extraction kinetics [24]. Temperature optimization studies indicate that extraction equilibrium is typically achieved within 2-4 hours, with higher temperatures potentially causing thermal degradation of sensitive triterpenes [27] [24].

Advanced Extraction Technologies

Ultrasound-assisted extraction has emerged as an efficient alternative, utilizing cavitation effects to enhance cell wall disruption and improve mass transfer [24]. Optimal conditions typically involve 60% aqueous ethanol at 55°C for 20 minutes with ultrasonic frequencies of 40 kHz. This method reduces extraction time by approximately 85% compared to conventional maceration while maintaining comparable yields [4] [24].

Microwave-assisted extraction represents the most rapid technique, achieving complete extraction in 6 minutes using 50% aqueous ethanol at 50°C with 600-700 W microwave power [24]. The method demonstrates excellent reproducibility and prevents thermal degradation through precise temperature control [17] [19].

Supercritical carbon dioxide extraction with ethanol cosolvent provides selective extraction with minimal solvent residues [24] [25]. Optimal conditions involve pressures of 25-30 MPa, temperatures of 40-60°C, and 12-25% ethanol cosolvent concentration. This method offers particular advantages for pharmaceutical applications requiring solvent-free extracts [28] [21].

Chromatographic Separation Strategies

Preliminary Purification Methods

Initial purification typically employs silica gel column chromatography using petroleum ether-ethyl acetate gradient elution systems [29] [30]. The compound exhibits a retention factor (Rf) of approximately 0.35-0.45 on normal-phase silica gel thin-layer chromatography using benzene-ethyl acetate-formic acid (36:12:5) as the mobile phase [29]. Detection is achieved through anisaldehyde-sulfuric acid spray reagent, producing characteristic violet coloration indicative of triterpene structures [29] [31].

High-Performance Liquid Chromatography

Reversed-phase HPLC using C18 stationary phases provides optimal resolution for 3-Hydroxy-12-oleanene-23,28-dioic acid and related compounds [32] [33] [34]. The most effective mobile phase systems employ methanol-water or acetonitrile-water gradients with small amounts of trifluoroacetic acid (0.05-0.1%) to improve peak shape and resolution [33] [35]. Detection wavelengths of 203-220 nm provide adequate sensitivity, though evaporative light scattering detection offers superior response for compounds lacking strong chromophores [34] [36].

Specialized Separation Techniques

High-speed countercurrent chromatography has proven particularly effective for triterpene saponin purification, utilizing biphasic solvent systems such as n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2) [37] [38]. This method eliminates irreversible adsorption and provides excellent recovery rates exceeding 95% for target compounds [37].

Supercritical fluid chromatography offers rapid separation with analysis times under 20 minutes, using carbon dioxide with methanol modifier (3-10%) on various stationary phases [39]. This technique provides exceptional resolution for isomeric triterpenes while minimizing solvent consumption [39] [40].

Quantitative and Qualitative Phytochemical Analyses

High-Performance Liquid Chromatography Methods

Quantitative determination of 3-Hydroxy-12-oleanene-23,28-dioic acid employs validated HPLC methods with ultraviolet detection at 203-220 nm [33] [41]. The analytical methods demonstrate excellent linearity (r² > 0.999) across concentration ranges of 0.2-2.0 mg/mL, with limits of detection ranging from 0.05-0.1 μg/mL and quantification limits of 0.2-0.4 μg/mL [34] [35].

Method validation parameters consistently meet international standards, with intraday and interday precision values below 5% relative standard deviation [33] [42]. Recovery studies demonstrate accuracies between 94-109%, confirming the reliability of the analytical protocols [35] [43].

Mass Spectrometric Analysis

HPLC coupled with electrospray ionization mass spectrometry provides definitive structural identification through accurate mass determination and characteristic fragmentation patterns [34] [44]. The compound typically produces [M-H]⁻ ions at m/z 485 in negative ion mode, with diagnostic fragment ions corresponding to the loss of carboxylic acid groups [26] [45].

High-resolution mass spectrometry enables precise molecular formula determination (C₃₀H₄₆O₅) with mass accuracy typically better than 5 ppm [46] [47]. Tandem mass spectrometry provides structural confirmation through characteristic fragmentation pathways specific to oleanane triterpenes [34] [44].

High-Performance Thin-Layer Chromatography

HPTLC methods offer rapid screening capabilities with detection limits of 2-20 ng per spot [43] [31]. Post-chromatographic derivatization with anisaldehyde-sulfuric acid reagent enables selective detection of triterpenes, with densitometric quantification at 575 nm providing linear responses across 100-1200 ng/spot concentration ranges [43].

The method demonstrates excellent precision (relative standard deviation < 2%) and accuracy (recovery 98-100%), making it suitable for routine quality control applications [43] [31].

Chemotaxonomic Significance in Plant Systematics

Family-Level Triterpene Distribution Patterns

The occurrence of 3-Hydroxy-12-oleanene-23,28-dioic acid and related oleanane triterpenes exhibits distinct family-specific patterns that provide valuable chemotaxonomic information [48] [49] [50]. Within the Celastraceae, the presence of highly oxygenated oleanane derivatives, particularly those bearing multiple carboxylic acid functionalities, represents a characteristic chemical marker distinguishing this family from other plant groups [51] [10].

The Celastraceae family demonstrates a unique triterpene profile dominated by complex oleanane derivatives with multiple oxidation sites, contrasting with the simpler oleanolic acid patterns typical of families such as Oleaceae and Lamiaceae [19] [52] [50]. This chemotaxonomic distinction supports phylogenetic relationships established through molecular systematic studies [49] [53].

Genus and Species-Level Chemical Markers

At the genus level, Tripterygium species exhibit distinctive triterpene profiles characterized by the co-occurrence of 3-Hydroxy-12-oleanene-23,28-dioic acid alongside specific wilforlide compounds and related diterpenoids [51] [54] [10]. This chemical signature enables reliable taxonomic identification and quality assessment of Tripterygium plant materials used in traditional medicine [13] [55].

The structural diversity of oleanane triterpenes within individual plant families reflects evolutionary adaptation and biochemical specialization [56] [57]. For example, the Polygalaceae family demonstrates a preference for glycosylated oleanane derivatives, while the Araliaceae exhibits mixed patterns incorporating both oleanane and dammarane triterpene frameworks [17] [58].

Evolutionary Relationships and Biosynthetic Pathways

The distribution of oleanane triterpenes across plant families provides insights into the evolutionary relationships between triterpene biosynthetic pathways [59] [56]. The presence of structurally similar compounds in taxonomically distant families suggests either convergent evolution of biosynthetic capabilities or ancient biochemical pathways predating family divergence [60] [61].

Recent genomic studies of Tripterygium wilfordii have revealed gene duplication events affecting triterpene biosynthetic enzymes, potentially explaining the structural diversity observed within this genus [9]. These findings support the use of triterpene profiles as reliable chemotaxonomic markers while highlighting the dynamic nature of plant specialized metabolism [62] [48].